(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one
Description
This chiral oxazolidin-2-one derivative features a bicyclic aromatic substituent (5-chloro-6-methoxynaphthalen-2-yl) at the C5 position and a butyl group at the C4 position.
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(4S,5R)-4-butyl-5-(5-chloro-6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20ClNO3/c1-3-4-5-14-17(23-18(21)20-14)12-6-8-13-11(10-12)7-9-15(22-2)16(13)19/h6-10,14,17H,3-5H2,1-2H3,(H,20,21)/t14-,17+/m0/s1 |
InChI Key |
ALBYXBAFATTYHK-WMLDXEAASA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Canonical SMILES |
CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the butyl group: This can be done via alkylation reactions.
Attachment of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the methoxy group.
Reduction: Reduction reactions could target the oxazolidinone ring or the chloro group.
Substitution: The chloro group on the naphthalene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential antibacterial properties, given the known activity of oxazolidinones.
Medicine
Medically, it could be investigated as a potential antibiotic, particularly against resistant bacterial strains.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidin-2-one Analogues
Substituent Variations at C4 and C5 Positions
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electronic Properties : The electron-withdrawing chloro and electron-donating methoxy groups on the naphthalene ring create a polarized aromatic system, distinct from benzoyl () or perfluorooctyl () substituents.
- Solubility : Fluorinated chains (e.g., perfluorooctyl in ) enhance hydrophobicity, whereas benzyloxy groups () improve polar solubility.
Key Observations :
- Chiral Auxiliaries : The synthesis of the target compound likely employs strategies similar to those in , where CDI (1,1′-carbonyldiimidazole) facilitates cyclization.
- Yield Challenges : Propyl-substituted analogues () achieve 65% yields, suggesting that longer alkyl chains (e.g., butyl in the target) may require optimized conditions to mitigate steric challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
